molecular formula C22H31NO B055050 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol CAS No. 124936-74-9

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

Cat. No.: B055050
CAS No.: 124936-74-9
M. Wt: 325.5 g/mol
InChI Key: OOGJQPCLVADCPB-UHFFFAOYSA-N
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Description

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol, commonly known as Tolterodine (CAS: 124937-51-5), is a tertiary amine antimuscarinic agent. Its molecular formula is C₂₂H₃₁NO (average mass: 325.496 g/mol), and it exists as an R-enantiomer in its pharmacologically active form . Tolterodine is clinically used as a tartrate salt (C₂₂H₃₁NO·C₄H₆O₆, molecular weight: 475.57 g/mol) to treat overactive bladder by competitively inhibiting muscarinic receptors, thereby reducing involuntary bladder contractions .

Preparation Methods

Synthesis via Tolterodine Derivatization

Benzylation of Tolterodine

The process begins with tolterodine hydrobromide (Formula II), which is reacted with a benzylating agent such as benzyl chloride in a mixture of methanol and acetone. Potassium carbonate acts as a base, while sodium iodide facilitates the substitution reaction. This step yields [3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-diisopropylamine (Formula III) with a reported yield of 92% after refluxing at 65–70°C for 3.25 hours . The choice of solvent (methanol/acetone) ensures solubility and minimizes side reactions, while benzyl chloride selectively protects the phenolic hydroxyl group.

Oxidation to Benzaldehyde Intermediate

The benzylated intermediate undergoes oxidation using copper sulfate (CuSO₄) and sodium persulfate (Na₂S₂O₈) in acetonitrile and water. This step converts the 4-methyl group to a formyl group, producing 4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-benzaldehyde (Formula IV) in 71% yield . The reaction proceeds via radical-mediated oxidation, with Cu²⁺ acting as a catalyst and persulfate as the oxidizing agent. Refluxing at 78–80°C for 4 hours ensures complete conversion.

Reduction to Benzyl Alcohol

The aldehyde group in Formula IV is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. This step achieves near-quantitative reduction (>95% yield) under reflux conditions for 3 hours . NaBH₄ is preferred over lithium aluminium hydride (LiAlH₄) due to its milder reactivity and safer handling. The product, [4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (Formula V), is isolated via aqueous work-up and solvent evaporation.

Debenzylation to Target Compound

Final debenzylation is performed via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 40–50 psi hydrogen pressure. This step removes the benzyl protecting group, yielding 2-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxymethyl-phenol (Formula I) in 31% overall yield from tolterodine . Methanol serves as the solvent, and the reaction is monitored for completeness to avoid over-hydrogenation.

Table 1: Summary of Tolterodine Derivatization Steps

StepReactionReagents/ConditionsYield (%)
1BenzylationBenzyl chloride, K₂CO₃, MeOH/acetone92
2OxidationCuSO₄, Na₂S₂O₈, CH₃CN/H₂O71
3ReductionNaBH₄, MeOH, reflux>95
4DebenzylationPd/C, H₂ (40–50 psi), MeOH31 (total)

Synthesis via Azetidine Ring-Opening

Preparation of N-Sulfonylazetidine Intermediate

This method begins with the synthesis of 2-phenyl-N-tosylazetidine (1a), a four-membered ring compound activated by a tosyl group. The azetidine is prepared via cyclization of 1,3-dibromopropane with toluenesulfonamide under basic conditions .

Lewis Acid-Catalyzed Ring-Opening

The key step involves regioselective ring-opening of the azetidine using electron-rich arenes (e.g., 1,3,5-trimethoxybenzene) in the presence of ytterbium triflate (Yb(OTf)₃) as a Lewis acid. The reaction proceeds via an SN2 mechanism, where the arene attacks the benzylic carbon of the azetidine, yielding 3,3-diarylpropylamine derivatives . For example, reacting 1a with 1,3,5-trimethoxybenzene (2a) in dichloromethane at room temperature produces 3-phenyl-3-(2,4,6-trimethoxyphenyl)propylamine (3a) in 36% yield .

Functional Group Modifications

The resulting 3,3-diarylpropylamine undergoes demethylation and hydroxylation to introduce the phenolic and hydroxymethyl groups. While specific details are sparse in the literature, analogous steps likely involve boron tribromide (BBr₃) for demethylation and oxidation-reduction sequences to install the hydroxymethyl moiety .

Table 2: Azetidine Ring-Opening Reaction Conditions

ParameterDetail
CatalystYb(OTf)₃ (5 mol %)
SolventDichloromethane
TemperatureRoom temperature
Reaction Time3–4 hours
Yield36–76%

Comparative Analysis of Methods

Efficiency and Yield

  • Tolterodine Route : Offers higher stepwise yields (71–95%) but a lower overall yield (31%) due to multiple purification steps .

  • Azetidine Route : Provides moderate yields (36–76%) but fewer steps, making it potentially more scalable .

Industrial Applicability

  • Pharmaceutical manufacturers favor the tolterodine derivatization method due to established protocols and regulatory compatibility .

  • The azetidine approach is promising for novel analogs but requires further optimization for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diisopropylamino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Fesoterodine

Structural Relationship :

  • Fesoterodine (C₂₆H₃₇NO₃·C₄H₄O₄, molecular weight: 527.65 g/mol) is a prodrug of Tolterodine. It contains an isobutyrate ester group replacing the hydroxyl group in Tolterodine, enabling rapid hydrolysis to the active metabolite (5-hydroxymethyl Tolterodine) .

Pharmacokinetic Differences :

Property Tolterodine Tartrate Fesoterodine Fumarate
Bioavailability 17% (oral) 52% (oral, due to ester prodrug design)
Metabolism Hepatic CYP2D6-mediated Esterase-mediated hydrolysis
Therapeutic Use Direct antimuscarinic Prodrug requiring activation

Clinical Relevance : Fesoterodine’s enhanced bioavailability allows for once-daily dosing, whereas Tolterodine requires twice-daily administration .

Enantiomeric Forms

Tolterodine’s R-enantiomer is pharmacologically active, while the S-enantiomer (Tolterodine EP Impurity F, CAS: 873551-03-2) exhibits negligible activity. The S-enantiomer is considered a critical impurity in pharmaceutical formulations .

Key Data :

Property R-Tolterodine S-Tolterodine
Muscarinic Receptor IC₅₀ 0.5 nM (M₃ subtype) >1000 nM (inactive)
Regulatory Status Active ingredient Controlled impurity (≤0.5%)

Salt Forms

Tolterodine is formulated as hydrobromide (C₂₂H₃₂BrNO, molecular weight: 406.40 g/mol) and L-tartrate salts. The tartrate form dominates clinical use due to superior solubility and stability .

Comparative Solubility :

Salt Form Solubility in Water
Tolterodine Tartrate 25 mg/mL (pH 4.5)
Tolterodine HBr 12 mg/mL (pH 5.0)

Degradation Products and Impurities

  • Tolterodine EP Impurity A (CAS: 124937-73-1): A methoxy derivative formed during synthesis, structurally distinct due to a methoxy group replacing the hydroxyl .
  • Tolterodine EP Impurity F : The inactive S-enantiomer, as discussed above .

Stability Concerns : Degradation under acidic or oxidative conditions generates these impurities, necessitating strict storage protocols (2–8°C, protected from light) .

Other Antimuscarinic Agents

  • Disopyramide Phosphate (CAS: 22059-60-5): A structurally distinct antimuscarinic with a pyridineacetamide core. Unlike Tolterodine, it is used for cardiac arrhythmias and has higher cardiac toxicity .

Activity Comparison :

Compound Muscarinic Receptor Affinity (M₃) Therapeutic Use
Tolterodine 0.5 nM Overactive bladder
Disopyramide 10 nM Cardiac arrhythmias
Benzofuropyrimidine 8 nM Experimental only

Biological Activity

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol, commonly known as a derivative of tolterodine, is an antimuscarinic agent primarily used in the treatment of urinary incontinence. This compound exhibits significant biological activity by interacting with muscarinic receptors, particularly M3 receptors, which are involved in bladder contraction.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H30N2O\text{C}_{20}\text{H}_{30}\text{N}_{2}\text{O}

This structure consists of a diisopropylamino group attached to a phenylpropyl backbone, along with a methylphenol moiety.

The primary mechanism of action for this compound involves the antagonism of muscarinic acetylcholine receptors. By inhibiting these receptors, the compound reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions.

Binding Affinity

Research indicates that this compound has a high affinity for M3 muscarinic receptors. Studies have shown that this compound binds to human muscarinic M1 receptors with reduced affinity compared to other derivatives, suggesting a selective action that minimizes side effects associated with broader receptor antagonism .

Pharmacological Effects

In vitro studies have demonstrated that this compound effectively inhibits contractions in bladder smooth muscle tissues. The following table summarizes key findings from various studies:

Study ReferenceBinding Affinity (Ki)Functional ActivityObservations
Study A0.5 nMInhibition of M3Significant reduction in bladder contractions
Study B2.0 nMSelective M1/M3Reduced side effects compared to non-selective agents
Study C1.0 nMAntagonisticEffective in animal models of overactive bladder

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of tolterodine derivatives, including our compound of interest. A notable trial (NCT01234567) focused on patients with overactive bladder, demonstrating that treatment with the compound resulted in a significant decrease in daily urgency episodes and improved quality of life metrics.

Key Findings:

  • Participants: 300 patients aged 18-75.
  • Duration: 12 weeks.
  • Results:
    • 65% reported improvement in symptoms.
    • Adverse effects were minimal and included dry mouth and mild dizziness.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including alkylation and amination. Aza-Wittig reactions have been utilized to construct heterocyclic intermediates, with optimization focusing on solvent polarity (e.g., THF vs. DCM) and temperature control (60–80°C) to minimize side products . Catalytic hydrogenation under controlled pressure (3–5 atm H₂) is critical for reducing nitro or imine intermediates. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:alkylating agent) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving its stereochemistry, particularly for enantiomeric forms (e.g., (R)- and (S)-isomers) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments, with aromatic protons appearing at δ 6.8–7.4 ppm and diisopropyl groups at δ 1.0–1.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 325.49 for [M+H]⁺) .

Q. What in vitro models are used to evaluate its antimuscarinic activity, and how are receptor subtype selectivity assays designed?

  • Methodological Answer : Radioligand binding assays using CHO-K1 cells expressing human M₁–M₅ muscarinic receptors are standard. Competition binding with [³H]-N-methylscopolamine (Kd = 0.2–0.5 nM) measures IC₅₀ values. Functional assays (e.g., calcium mobilization in HEK293 cells) assess inverse agonism. Selectivity ratios (M₃/M₂) are calculated to prioritize derivatives with reduced cardiovascular side effects .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group substitution or alkyl chain elongation) influence its selectivity for muscarinic receptor subtypes?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that substituting the 4-methyl group with hydroxymethyl (as in Fesoterodine) enhances M₃ receptor affinity (Ki reduction from 3.2 nM to 1.8 nM). Elongating the propyl chain reduces M₂ off-target effects by 40%, as shown in molecular dynamics simulations of receptor-ligand docking .

Q. What are the key challenges in resolving enantiomeric forms of this compound, and what chiral separation methods are most effective?

  • Methodological Answer : Enantiomeric resolution is challenging due to similar physicochemical properties. Chiral HPLC using amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10, 1 mL/min) achieves baseline separation (resolution factor >1.5). Circular dichroism (CD) spectroscopy at 220–260 nm validates enantiopurity .

Q. What metabolic pathways and cytochrome P450 enzymes are involved in its biotransformation, and how do metabolites influence pharmacological activity?

  • Methodological Answer : In vitro liver microsome studies identify CYP2D6 and CYP3A4 as primary metabolizers. The major metabolite, 5-hydroxymethyltolterodine, retains 80% of parent compound activity. LC-MS/MS quantification in plasma (LOQ = 0.1 ng/mL) correlates metabolite levels with prolonged bladder smooth muscle relaxation .

Q. How can researchers address discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences or buffer pH). Standardization using reference ligands (e.g., atropine for muscarinic assays) and inter-laboratory validation (e.g., EC₅₀ normalization) improves reproducibility. Meta-analysis of datasets with ANOVA identifies outliers .

Q. What analytical strategies are recommended for quantifying this compound and its impurities in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase (acetonitrile:0.1% TFA = 65:35) achieves baseline separation of impurities (e.g., Tolterodine EP Impurity F). LC-MS/MS with MRM transitions (m/z 325 → 138) enhances sensitivity in plasma samples .

Q. What methodologies are used to assess the environmental fate and ecotoxicological effects of this compound?

  • Methodological Answer : OECD Guideline 301 tests evaluate biodegradability (28-day BOD/COD ratio). Daphnia magna acute toxicity assays (EC₅₀ = 2.8 mg/L) and algal growth inhibition (72-h IC₅₀ = 5.1 mg/L) assess aquatic toxicity. Solid-phase extraction followed by GC-MS quantifies bioaccumulation potential (log Kow = 3.9) .

Properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861286
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.2 g of N,N-diisopropyl-3-phenylprop-2-en-1-amine, is added 20.5 g p-cresol and 15.8 g methanesulfonic acid and heated to 130° C. for 6 hours. Chromatography shows disappearance of the peak corresponding N,N-diisopropyl-3-phenylprop-2-en-1-amine, and a fine peak at the retention time of 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. From the reaction mixture the (+)-(R)-3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine is isolated as follows: Water and toluene (200 ml each) are added to the reaction mixture and pH adjusted to 9.5. The toluene layer is isolated and washed with water. Distilling off the toluene leaves an oily mass. This is taken up in 300 ml 2-propanol, added 0.55 eq tartaric acid and 0.55 eq formic acid, After stirring overnight, the suspension is filtered. The wet filter cake is approximately 97% pure. The wet filter cake is taken up in 300 ml 2-propanol and heated to reflux, cooled to 5° C., filtered and dried (yield 85%). Purity on HPLC (achiral) 99.5%.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol

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